(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile
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Overview
Description
(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile: is a chemical compound with the molecular formula C7H8N4O3 and a molecular weight of 196.16 g/mol . It is known for its unique structure, which includes a triazinan ring substituted with dimethyl and trioxo groups, as well as an acetonitrile group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable intermediates in the presence of catalysts and solvents . Specific details on the reaction conditions, such as temperature, pressure, and time, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into derivatives with lower oxidation states.
Substitution: The triazinan ring allows for substitution reactions, where different functional groups can replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazinan derivatives with additional oxygen atoms, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methanol
- (3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)ethanol
- (3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)propionitrile
Uniqueness
Compared to similar compounds, (3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile is unique due to its specific acetonitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Properties
IUPAC Name |
2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-9-5(12)10(2)7(14)11(4-3-8)6(9)13/h4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXCZPPXVLQATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)N(C1=O)CC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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